6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-benzyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-4-12(5-3-1)10-16-8-6-14-13(11-16)15-7-9-17-14/h1-5,13-15H,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOZBPSEWFZGRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1OCCN2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine typically involves the following steps:
Formation of the Pyrido[4,3-b]morpholine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the octahydro-2H-pyrido[4,3-b]morpholine core.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrido[4,3-b]morpholine core in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Neuropharmacology
Preliminary studies indicate that 6-benzyl-octahydro-2H-pyrido[4,3-b]morpholine may act as a modulator of neurotransmitter systems, which could have implications for treating neurological disorders such as anxiety and depression. The presence of the benzyl group enhances the compound's lipophilicity, potentially improving its ability to cross the blood-brain barrier. This characteristic is crucial for developing treatments targeting central nervous system disorders .
Potential Drug Candidates
Research has suggested that derivatives of this compound can exhibit significant biological activity against various cancer cell lines. For example, Mannich bases related to this structure have been identified as anticancer agents with cytotoxic properties . The structural versatility of this compound allows for the synthesis of analogs that may possess enhanced pharmacokinetic properties and biological activity .
Chemical Research
Synthetic Applications
The compound's reactivity is attributed to the nitrogen atom in the morpholine ring, which can participate in nucleophilic and electrophilic reactions. These reactions are vital for synthesizing analogs that may demonstrate improved biological activity or altered pharmacokinetic properties . Various synthetic routes have been developed for this compound, allowing for control over stereochemistry and functionalization .
Structure-Activity Relationship Studies
The structural features of this compound facilitate extensive structure-activity relationship (SAR) studies. Researchers can modify the compound's structure to evaluate how changes affect its biological activity, leading to the discovery of more potent derivatives .
Case Study 1: Modulation of Neurotransmitter Systems
In a study examining the effects of various compounds on neurotransmitter systems, this compound was identified as a promising candidate for further development as an anxiolytic agent. The study highlighted its ability to interact with serotonin and dopamine receptors, critical targets in mood disorder treatments .
Case Study 2: Anticancer Activity
A series of derivatives based on this compound were screened against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that certain modifications to the benzyl group significantly enhanced cytotoxicity compared to unmodified analogs. This finding underscores the importance of structural modifications in improving therapeutic efficacy .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Potential treatment for neurological disorders; modulates neurotransmitter systems |
| Chemical Research | Synthetic versatility; important for structure-activity relationship studies |
| Case Studies | Evidence from neuropharmacology and anticancer activity studies highlights its therapeutic potential |
Mechanism of Action
The mechanism of action of 6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
rac-(4aR,8aS)-4-Methyl-octahydro-2H-pyrido[4,3-b]morpholine
- Structure : Shares the pyrido-morpholine core but substitutes the benzyl group with a methyl group at the 4-position.
- Molecular Weight : ~156.23 g/mol (inferred from formula C₈H₁₆N₂O), significantly lower than the benzyl analog due to the smaller substituent.
- Lacks the aromatic benzyl moiety, which may diminish π-π interactions critical for receptor binding in medicinal applications.
- Synthesis: Not detailed in evidence, but similar bicyclic amines often employ cyclization or reductive amination strategies .
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound 16, )
- Structure : Features an oxazolo[4,5-b]pyridine core instead of pyrido-morpholine, with a benzyl-piperidine side chain and an ester group.
- Molecular Weight : 391.46 g/mol (C₂₃H₂₅N₃O₃), substantially larger due to the oxazole ring and ester substituent.
- Physical Properties : Melting point = 136°C; IR bands at 1707 cm⁻¹ (C=O) and 1603 cm⁻¹ (C=N) .
- Synthesis : Achieved via alkylation of a brominated precursor with 88% yield, suggesting robust methodology for benzyl-containing heterocycles .
Heterocyclic Amines in Processed Meats (e.g., IQ Compounds)
- Structure: Example: 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), a planar heterocycle with fused imidazole and quinoline rings.
- Key Differences: IQ lacks the morpholine ring and exhibits carcinogenicity (classified as Group 2A by IARC) due to DNA adduct formation .
Structural and Functional Analysis
Substituent Effects
- Methyl Group : Increases metabolic stability relative to benzyl but may limit hydrophobic interactions in drug-receptor binding .
Biological Activity
6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine is a nitrogen-containing heterocyclic compound notable for its structural versatility and potential pharmacological applications. With the molecular formula , this compound features a benzyl group that enhances its lipophilicity, which may improve its ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors. This article explores its biological activity, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.
Structural Characteristics
The unique bicyclic structure of this compound allows for various chemical modifications that can influence its biological properties. The compound's lipophilicity is significantly increased due to the presence of the benzyl group, which may enhance its pharmacokinetic profiles compared to similar compounds.
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Octahydro-2H-pyrido[4,3-b]morpholine | Bicyclic amine | Unsubstituted form; serves as a basis for further functionalization |
| This compound | Bicyclic amine | Contains a benzyl group; higher lipophilicity |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | Different ring structure; potential different biological activity |
Neurotransmitter Modulation
Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems. Specifically, it appears to interact with serotonin and dopamine receptors, which are critical targets for treating mood disorders such as anxiety and depression. The compound's ability to enhance neurotransmitter activity could provide therapeutic benefits in managing these conditions.
Pharmacological Studies
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Binding Affinity : Interaction studies have shown that this compound has a notable binding affinity to CNS receptors. This interaction is essential for its potential use in treating neurological disorders.
- Lipophilicity : The enhanced lipophilicity due to the benzyl group is believed to improve the compound's ability to penetrate the blood-brain barrier, making it more effective in targeting CNS-related conditions .
- Potential Applications : Given its structural properties and biological activity, this compound has potential applications in medicinal chemistry aimed at developing new treatments for neurological disorders .
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Study on Neurotransmitter Interaction : A study demonstrated that derivatives of octahydropyrrolopyridine showed promising results in modulating neurotransmitter systems, suggesting that similar compounds like this compound may exhibit comparable or enhanced effects .
- Antioxidant and Antimicrobial Properties : Other research has explored related bicyclic compounds for their antioxidant and antimicrobial activities. While specific data on this compound is limited, these findings suggest a broader pharmacological potential within its structural class .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis route of 6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine to improve yield and purity?
- Methodological Answer : Multi-step synthetic routes require careful optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). Advanced purification techniques, such as high-performance liquid chromatography (HPLC) or column chromatography, are critical for isolating high-purity products. Reaction intermediates should be characterized via nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity at each step .
Q. What spectroscopic and computational methods are recommended for characterizing the stereochemistry of this compound?
- Methodological Answer :
- Experimental : Use H-NMR and C-NMR to resolve chiral centers and confirm substitution patterns. X-ray crystallography can provide definitive stereochemical assignments.
- Computational : Density functional theory (DFT) calculations can predict optimized geometries and vibrational spectra, aiding in structural validation .
Q. How should researchers address contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Conduct systematic comparative studies using standardized assays (e.g., enzyme inhibition or receptor binding assays). Control variables such as solvent effects, pH, and assay protocols to isolate discrepancies. Cross-reference structural data (e.g., substituent electronic profiles) to correlate activity trends .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to neurotransmitter receptors?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock or Schrödinger Suite to model interactions with receptors (e.g., dopamine or serotonin receptors).
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes over nanosecond timescales to assess stability and binding energy contributions.
- Free Energy Perturbation (FEP) : Quantify binding free energy differences between analogs .
Q. What experimental designs are suitable for studying the enzyme inhibition kinetics of this compound?
- Methodological Answer :
- Steady-State Kinetics : Measure and under varying substrate and inhibitor concentrations.
- Pre-steady-State Analysis : Use stopped-flow techniques to capture transient enzyme-inhibitor complexes.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Q. How can chemoinformatics tools aid in structure-activity relationship (SAR) analysis for this compound analogs?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to build predictive models.
- Cluster Analysis : Group analogs based on structural fingerprints (e.g., Morgan fingerprints) to identify activity clusters.
- Machine Learning : Train models on public databases (e.g., ChEMBL) to prioritize novel analogs for synthesis .
Q. What techniques validate target engagement of this compound in cellular models?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding to immobilized targets in cell lysates.
- Fluorescence Resonance Energy Transfer (FRET) : Monitor conformational changes in target proteins upon ligand binding.
- Cellular Thermal Shift Assay (CETSA) : Assess thermal stabilization of target proteins in live cells .
Q. How can factorial design approaches optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer :
- Full Factorial Design : Vary factors like temperature, catalyst loading, and reaction time to identify significant interactions.
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables to predict optimal conditions.
- Design of Experiments (DoE) Software : Use tools like JMP or Minitab to automate experimental planning and data analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
